2-(2-bromo-4-methylphenoxy)-N'-(dicyclopropylmethylidene)acetohydrazide
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Overview
Description
2-(2-bromo-4-methylphenoxy)-N’-(dicyclopropylmethylidene)acetohydrazide is an organic compound with a complex structure that includes a bromo-substituted phenoxy group and a dicyclopropylmethylidene hydrazide moiety
Preparation Methods
The synthesis of 2-(2-bromo-4-methylphenoxy)-N’-(dicyclopropylmethylidene)acetohydrazide typically involves multiple steps:
Synthesis of 2-bromo-4-methylphenol: This can be achieved by bromination of 4-methylphenol using bromine in the presence of a suitable solvent like chloroform.
Formation of 2-(2-bromo-4-methylphenoxy)acetic acid: This involves the reaction of 2-bromo-4-methylphenol with chloroacetic acid under basic conditions.
Preparation of 2-(2-bromo-4-methylphenoxy)acetohydrazide: This step involves the reaction of 2-(2-bromo-4-methylphenoxy)acetic acid with hydrazine hydrate.
Formation of the final compound: The final step involves the condensation of 2-(2-bromo-4-methylphenoxy)acetohydrazide with dicyclopropyl ketone under acidic conditions to form 2-(2-bromo-4-methylphenoxy)-N’-(dicyclopropylmethylidene)acetohydrazide.
Chemical Reactions Analysis
2-(2-bromo-4-methylphenoxy)-N’-(dicyclopropylmethylidene)acetohydrazide can undergo various chemical reactions:
Substitution Reactions: The bromo group can be substituted by nucleophiles such as amines or thiols under suitable conditions.
Oxidation and Reduction: The hydrazide moiety can undergo oxidation to form corresponding azides or reduction to form amines.
Condensation Reactions: The compound can participate in condensation reactions with aldehydes or ketones to form hydrazones.
Scientific Research Applications
2-(2-bromo-4-methylphenoxy)-N’-(dicyclopropylmethylidene)acetohydrazide has several applications in scientific research:
Pharmaceuticals: It can be used as an intermediate in the synthesis of various drugs, including those with antimicrobial and anti-inflammatory properties.
Agrochemicals: The compound can be used in the development of pesticides and herbicides due to its reactivity and stability.
Materials Science: It can be used in the synthesis of polymers and other materials with specific properties.
Mechanism of Action
The mechanism of action of 2-(2-bromo-4-methylphenoxy)-N’-(dicyclopropylmethylidene)acetohydrazide involves its interaction with specific molecular targets:
Comparison with Similar Compounds
2-(2-bromo-4-methylphenoxy)-N’-(dicyclopropylmethylidene)acetohydrazide can be compared with similar compounds such as:
2-bromo-4-methylpropiophenone: This compound is used as an intermediate in the synthesis of pharmaceuticals and agrochemicals.
2-bromo-4-methylphenol: This compound is used in the synthesis of various organic compounds and has antimicrobial properties.
2-(2-bromo-4-methylphenoxy)acetic acid: This compound is used as an intermediate in the synthesis of hydrazides and other derivatives.
Properties
Molecular Formula |
C16H19BrN2O2 |
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Molecular Weight |
351.24 g/mol |
IUPAC Name |
2-(2-bromo-4-methylphenoxy)-N-(dicyclopropylmethylideneamino)acetamide |
InChI |
InChI=1S/C16H19BrN2O2/c1-10-2-7-14(13(17)8-10)21-9-15(20)18-19-16(11-3-4-11)12-5-6-12/h2,7-8,11-12H,3-6,9H2,1H3,(H,18,20) |
InChI Key |
YAFRJPOREJKQAY-UHFFFAOYSA-N |
Canonical SMILES |
CC1=CC(=C(C=C1)OCC(=O)NN=C(C2CC2)C3CC3)Br |
Origin of Product |
United States |
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